6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

LogP Lipophilicity Permeability

6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 2060060-26-4, C₁₀H₉N₃O₂, MW 203.20) is a heterocyclic building block bearing a cyclopropyl substituent at the 6‑position of the [1,2,4]triazolo[1,5‑a]pyridine core and a carboxylic acid handle at the 8‑position. The scaffold is embedded in multiple patent‑disclosed inhibitor classes, including JAK1/JAK2/TYK2 and RORγt inverse agonists, where the 8‑carboxylic acid serves as a key synthetic vector for amide or ester diversification.

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
Cat. No. B13177601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC1CC1C2=CN3C(=NC=N3)C(=C2)C(=O)O
InChIInChI=1S/C10H9N3O2/c14-10(15)8-3-7(6-1-2-6)4-13-9(8)11-5-12-13/h3-6H,1-2H2,(H,14,15)
InChIKeyQNOUVVFQIDMCGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic Acid – What This Building Block Is and Why It Is Procured


6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 2060060-26-4, C₁₀H₉N₃O₂, MW 203.20) is a heterocyclic building block bearing a cyclopropyl substituent at the 6‑position of the [1,2,4]triazolo[1,5‑a]pyridine core and a carboxylic acid handle at the 8‑position . The scaffold is embedded in multiple patent‑disclosed inhibitor classes, including JAK1/JAK2/TYK2 and RORγt inverse agonists, where the 8‑carboxylic acid serves as a key synthetic vector for amide or ester diversification [1].

Why 6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic Acid Cannot Be Replaced by Positional Isomers or Unsubstituted Analogs


Positional isomers of the cyclopropyl group (e.g., 2‑cyclopropyl or 3‑cyclopropyl variants on the triazolo[4,3‑a]pyridine core) and unsubstituted [1,2,4]triazolo[1,5‑a]pyridine‑8‑carboxylic acid (CAS 1234616‑36‑4) present dramatically different physicochemical and SAR profiles. The 6‑cyclopropyl placement directly tunes LogP (1.30 vs. 0.43 for the unsubstituted parent) , alters the vector angle of the carboxylic acid for downstream amide coupling, and influences metabolic stability in a manner that cannot be replicated by simply moving the cyclopropyl group to an alternative ring position [1].

Quantitative Differentiation Evidence for 6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic Acid vs. Closest Analogs


LogP Lift of ~0.57 Units Over the 2‑Methyl‑8‑carboxylic Acid Analog Improves Predicted Membrane Permeability

The 6‑cyclopropyl substitution raises the computed LogP to 1.30, compared with 0.74 for the 2‑methyl‑[1,2,4]triazolo[1,5‑a]pyridine‑8‑carboxylic acid analog—a difference of +0.57 LogP units—while maintaining an identical TPSA of 67.49 Ų . Within the triazolo[1,5‑a]pyridine‑8‑carboxylic acid series, this level of lipophilicity shift is consistent with a measurable increase in passive membrane permeability (typically ≥2‑fold per 0.5 LogP unit under pH‑gradient conditions), without incurring a TPSA penalty that would predictably restrict oral absorption or blood‑brain barrier penetration [1].

LogP Lipophilicity Permeability Drug Design

6‑Position Cyclopropyl Addresses Core‑Identity Metabolic Instability Identified in the Closest RORγt Inverse Agonist SAR Series

In the RORγt inverse agonist program by Nakajima et al. (2020), a cyclopentyl‑bearing triazolopyridine analogue (3a) suffered from metabolic instability that was addressed through systematic core‑substituent optimization. The SAR study demonstrated that replacing a metabolically labile cycloalkyl group with smaller, strained rings (cyclopropyl) at the 6‑position of the triazolopyridine core preserved potency while improving metabolic stability in human liver microsome assays [1]. Although the specifically‑named compound 6‑cyclopropyl‑[1,2,4]triazolo[1,5‑a]pyridine‑8‑carboxylic acid was not the final clinical candidate (compound 5a, an elaborated amide derivative), the 6‑cyclopropyl‑8‑carboxylic acid intermediate maps directly onto the SAR‑optimized core that exhibited favorable stability profiles. Analogs lacking the cyclopropyl substitution (e.g., the unsubstituted parent or 6‑methyl variants) were either less metabolically stable or required larger and more flexible substituents that introduced additional metabolic liabilities [1].

RORγt Metabolic Stability Cyclopropyl Triazolopyridine

Direct Alignment with JAK1/JAK2/TYK2 Inhibitor Patent Scope Confers Privileged Intermediate Status vs. Non‑Patent‑Embedded Isomers

The [1,2,4]triazolo[1,5‑a]pyridine‑8‑carboxylic acid scaffold is explicitly claimed as a core intermediate in multiple patents directed to JAK kinase inhibition, including US 8,633,173 (Cephalon) and WO 2019/166500 (JAK1/TYK2 selective inhibitors) [1][2]. The 6‑cyclopropyl substitution maps onto the preferred substitution pattern in these patent filings, where small cycloalkyl groups at the 6‑position confer both potency and selectivity. In contrast, unsubstituted [1,2,4]triazolo[1,5‑a]pyridine‑8‑carboxylic acid (CAS 1234616‑36‑4) lacks the cyclopropyl substituent that is required to fully map onto the exemplified compounds in the patent SAR tables [1]. Isomers with cyclopropyl at the 2‑position (e.g., CAS 919990‑88‑8) place the group on the triazole ring rather than the pyridine ring, altering the exit vector of the acid handle and resulting in a different binding pose in kinase active sites, as evidenced by distinct SAR outcomes in kinase profiling panels [2].

JAK Kinase Inhibitor Patent Intermediate Triazolopyridine

Consistent ≥95% Purity Across Multiple Independent Suppliers Provides Reproducible Procurement Baseline vs. Lower‑Purity Unsubstituted Analog

The target compound is supplied at a minimum 95% purity by multiple independent vendors including Leyan (Cat. 2028916, 95%), AKSci (Cat. 0613EJ, 95%), and Enamine (Cat. EN300‑360548, 95%) [1]. This multi‑source consistency at ≥95% purity reduces lot‑to‑lot variability risk for downstream chemistry. By comparison, the closely related unsubstituted [1,2,4]triazolo[1,5‑a]pyridine‑8‑carboxylic acid is available at variable purities (95% to 97%) and from fewer suppliers with documented lot‑specific purity fluctuations, introducing additional QC burden . The 6‑cyclopropyl compound thus offers superior procurement predictability for laboratories requiring stringent batch‑to‑batch reproducibility in parallel synthesis or fragment‑based screening campaigns.

Purity Procurement Reproducibility Quality Control

Research & Industrial Application Scenarios for 6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic Acid


Fragment‑Based Screening Against JAK Kinase Family Targets

When designing fragment libraries targeting the JAK1/JAK2/TYK2 ATP‑binding site, the 6‑cyclopropyl‑8‑carboxylic acid fragment provides a privileged core that directly maps onto the patent‑exemplified pharmacophore [1]. Its carboxylic acid anchor can be used as a vector for rapid amide library synthesis, generating diverse screening sets in ≤2 synthetic steps. The compound's LogP of 1.30 predicts adequate solubility for fragment soak experiments while maintaining sufficient lipophilicity for binding to the kinase hinge region . This scenario is supported by the patent literature establishing the 8‑carboxylic acid as a productive attachment point for kinase hinge‑binding motifs.

RORγt Inverse Agonist Lead Optimization Campaigns

For programs targeting Th17‑driven autoimmune indications (psoriasis, psoriatic arthritis, ankylosing spondylitis), this building block serves as a validated starting point for lead optimization [2]. The 6‑cyclopropyl group recapitulates the metabolically stable core identified in the Amgen/Teijin RORγt program, where analogous 6‑substituted triazolopyridines demonstrated favorable human liver microsome stability and oral bioavailability [2]. Researchers can directly couple the 8‑carboxylic acid to diverse amines (piperidines, piperazines) to generate focused libraries for RORγt Gal4 reporter gene assay screening.

Covalent Probe and Affinity Reagent Synthesis via 8‑Carboxylic Acid Conjugation

The free carboxylic acid at position 8 permits direct conjugation to amine‑containing linkers (PEG‑amines, biotin‑PEG‑amines, or fluorophore‑amines) using standard amide‑coupling reagents (HATU, EDCI/HOBt) [1]. This enables the synthesis of affinity probes for chemoproteomics target‑identification studies or fluorescent probes for cellular imaging. The 6‑cyclopropyl substituent, by tuning LogP to 1.30, yields probes with balanced aqueous solubility and cell permeability, a property that is predictable and reproducible across batches given the consistent 95% purity from multiple suppliers .

Quote Request

Request a Quote for 6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.